molecular formula C20H14N4O3S B2773428 N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 886902-02-9

N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2773428
CAS No.: 886902-02-9
M. Wt: 390.42
InChI Key: UZNWDLUWTNNJLS-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide (CAS 886902-02-9) is a specialized organic compound with the molecular formula C20H14N4O3S and a molecular weight of 390.4 g/mol . It features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential and utility in developing enzyme inhibitors and receptor modulators . Compounds based on the N-(benzo[d]thiazol-2-yl)benzamide structure are of significant interest in basic research for their optical and electronic properties, which are influenced by substituents like the nitro group, making them subjects of study in material science . Furthermore, structurally related N-(thiazol-2-yl)-benzamide analogs have been identified in scientific literature as potent and selective negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC), a ligand-gated ion channel . These analogs demonstrate noncompetitive antagonism and are valuable pharmacological tools for probing the physiological functions and signaling mechanisms of this less-characterized receptor in a research setting . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3S/c25-19(14-8-10-16(11-9-14)24(26)27)23(13-15-5-3-4-12-21-15)20-22-17-6-1-2-7-18(17)28-20/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNWDLUWTNNJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzothiazole ring, followed by nitration to introduce the nitro group. The final step involves the coupling of the pyridinylmethyl group to the benzamide core under specific reaction conditions, such as using a suitable base and solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the benzothiazole ring could produce sulfoxides or sulfones.

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide include:

  • N-(benzo[d]thiazol-2-yl)-4-amino-N-(pyridin-2-ylmethyl)benzamide
  • N-(benzo[d]thiazol-2-yl)-4-chloro-N-(pyridin-2-ylmethyl)benzamide
  • N-(benzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the nitro group, for example, can significantly influence the compound’s reactivity and interaction with biological targets compared to its analogs.

Q & A

Q. What computational and experimental techniques are synergistic for mapping its target interaction landscape?

  • Integrated Workflow :
  • Molecular docking : AutoDock Vina with kinase domains (PDB: 1M17) to predict binding poses (ΔG < -8 kcal/mol) .
  • Surface plasmon resonance (SPR) : Immobilize recombinant EGFR on CM5 chips to measure KD (nM range) .
  • Mutagenesis validation : Clone kinase mutants (T790M) to confirm critical hydrogen bonds with the benzothiazole NH .

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